molecular formula C13H14N2O6 B1202200 (2R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-(4-nitroanilino)cyclohex-3-en-1-one CAS No. 92587-08-1

(2R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-(4-nitroanilino)cyclohex-3-en-1-one

Cat. No.: B1202200
CAS No.: 92587-08-1
M. Wt: 294.26 g/mol
InChI Key: MSMFDSDKVJHLJB-TUAOUCFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-(4-nitroanilino)cyclohex-3-en-1-one: is a chemical compound with the molecular formula C13H14N2O6 It is characterized by the presence of a nitrophenyl group attached to a valienamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N-(4-nitrophenyl)valienamine are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Amino Derivatives: Reduction of the nitro group results in the formation of amino derivatives.

    Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

  • N-Octyl-β-valienamine
  • N-Octyl-4-epi-β-valienamine

Comparison: (2R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-(4-nitroanilino)cyclohex-3-en-1-one is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties and reactivity. In contrast, N-Octyl-β-valienamine and N-Octyl-4-epi-β-valienamine are characterized by the presence of an octyl group, which influences their biological activity and applications .

Properties

CAS No.

92587-08-1

Molecular Formula

C13H14N2O6

Molecular Weight

294.26 g/mol

IUPAC Name

(2R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-(4-nitroanilino)cyclohex-3-en-1-one

InChI

InChI=1S/C13H14N2O6/c16-6-7-5-10(12(18)13(19)11(7)17)14-8-1-3-9(4-2-8)15(20)21/h1-5,10-12,14,16-18H,6H2/t10-,11+,12-/m0/s1

InChI Key

MSMFDSDKVJHLJB-TUAOUCFPSA-N

Isomeric SMILES

C1=CC(=CC=C1N[C@H]2C=C([C@H](C(=O)[C@H]2O)O)CO)[N+](=O)[O-]

SMILES

C1=CC(=CC=C1NC2C=C(C(C(=O)C2O)O)CO)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NC2C=C(C(C(=O)C2O)O)CO)[N+](=O)[O-]

Synonyms

N-(4-nitrophenyl)valienamine

Origin of Product

United States

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